6-[2-(4-methylphenoxy)ethyl]-6H-indolo[2,3-b]quinoxaline
CAS No.: 637756-28-6
Cat. No.: VC6179852
Molecular Formula: C23H19N3O
Molecular Weight: 353.425
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 637756-28-6 |
|---|---|
| Molecular Formula | C23H19N3O |
| Molecular Weight | 353.425 |
| IUPAC Name | 6-[2-(4-methylphenoxy)ethyl]indolo[3,2-b]quinoxaline |
| Standard InChI | InChI=1S/C23H19N3O/c1-16-10-12-17(13-11-16)27-15-14-26-21-9-5-2-6-18(21)22-23(26)25-20-8-4-3-7-19(20)24-22/h2-13H,14-15H2,1H3 |
| Standard InChI Key | XXPDUCNUQQJLEW-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)OCCN2C3=CC=CC=C3C4=NC5=CC=CC=C5N=C42 |
Introduction
Chemistry and Structural Features
Core Architecture and Substituent Effects
The indoloquinoxaline scaffold consists of a fused indole and quinoxaline ring system, creating a planar aromatic structure conducive to DNA intercalation . The addition of a 4-methylphenoxyethyl group at the 6-position introduces steric and electronic modifications that influence solubility, DNA-binding affinity, and cellular uptake. Comparative studies on analogs suggest that alkylphenoxyethyl substituents enhance pharmacokinetic properties by balancing lipophilicity and hydrogen-bonding capacity.
Table 1: Structural Comparison of Indoloquinoxaline Derivatives
Biological Activity and Mechanism of Action
DNA Intercalation and Topoisomerase Inhibition
The planar indoloquinoxaline core intercalates into DNA base pairs, inducing structural distortions that disrupt replication and transcription . Molecular docking studies suggest that the 4-methylphenoxyethyl group forms van der Waals interactions with the DNA minor groove, stabilizing the intercalated complex. Additionally, some derivatives inhibit topoisomerase II, leading to DNA strand breaks and apoptosis .
Quantitative Structure-Activity Relationship (QSAR)
A QSAR model for indoloquinoxaline derivatives identified key predictors of cytotoxic activity :
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Substituent Hydrophobicity (π): Positively correlated with activity.
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Steric Parameters (Es): Bulky substituents reduce efficacy.
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Electronic Effects (σ): Electron-donating groups enhance DNA binding.
Predicted Profile for 6-[2-(4-Me-phenoxy)ethyl]:
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π (4-Me-phenoxyethyl): +1.2 (moderate hydrophobicity)
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Es: -0.8 (favorable steric profile)
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σ: -0.3 (electron-donating methyl group)
This combination suggests superior cytotoxicity compared to unsubstituted analogs but slightly reduced potency relative to 4-Cl derivatives .
Pharmacological Applications and Future Directions
Anticancer Drug Development
The compound’s DNA-intercalating properties position it as a candidate for combination therapies with topoisomerase inhibitors or alkylating agents. Preclinical studies on analogs highlight synergistic effects with doxorubicin and cisplatin .
Table 2: Potential Therapeutic Applications
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